Elevated Boiling Point and Reduced Volatility: 4-Hydroxybutyl 3-Amino-2-Butenoate vs. Ethyl and Isobutyl 3-Aminocrotonates
4-Hydroxybutyl 3-amino-2-butenoate exhibits a significantly higher boiling point than alkyl 3-aminocrotonates lacking a terminal hydroxyl, conferring advantages in high-temperature processing and reduced volatile losses. The target compound boils at 321.3 °C at 760 mmHg . By contrast, ethyl 3-aminocrotonate (CAS 7318-00-5 / 626-34-6) boils at 210–215 °C (lit.) , while isobutyl 3-aminocrotonate (CAS 52937-90-3) boils at 242 °C at 760 mmHg . This represents a boiling point elevation of approximately 106–111 °C relative to the ethyl ester and approximately 79 °C relative to the isobutyl ester, consistent with strong intermolecular hydrogen bonding mediated by the terminal –OH group.
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 321.3 °C at 760 mmHg (4-hydroxybutyl 3-amino-2-butenoate) |
| Comparator Or Baseline | Ethyl 3-aminocrotonate: 210–215 °C (lit.); Isobutyl 3-aminocrotonate: 242 °C at 760 mmHg |
| Quantified Difference | Δ ≈ +106 to +111 °C vs. ethyl; Δ ≈ +79 °C vs. isobutyl |
| Conditions | Predicted/calculated values at atmospheric pressure (760 mmHg) |
Why This Matters
The 79–111 °C higher boiling point directly translates to lower evaporative losses during high-temperature syntheses and broader thermal processing windows, making this compound a safer and more practical choice for reactions exceeding 200 °C.
